molecular formula C12H23N3O2 B1454057 1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one CAS No. 1097785-90-4

1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one

Cat. No.: B1454057
CAS No.: 1097785-90-4
M. Wt: 241.33 g/mol
InChI Key: JIIMOZGXTJELIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one (CAS 1097785-90-4) is an organic compound with the molecular formula C12H23N3O2 and a molecular weight of 241.33 g/mol . This chemical features both morpholine and piperazine rings, which are privileged structures in medicinal chemistry due to their widespread presence in pharmacologically active molecules. The piperazine moiety, in particular, is a common feature in a variety of therapeutic agents . Compounds incorporating morpholino and piperazinyl groups are of significant research interest in drug discovery. For instance, novel morpholino-1,3,5-triazine-pyrimidine hybrids have been explored as potent dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes . Furthermore, structural motifs combining phenyl-piperazine and phenyl-piperidine synthons are being investigated for novel dual-target therapeutics, such as ligands that simultaneously target μ-opioid receptors (MOR) and dopamine D3 receptors (D3R) for potential pain management with reduced abuse liability . This makes this compound a valuable chemical building block for researchers in medicinal chemistry, serving as a key intermediate in the synthesis and development of novel bioactive molecules. It is typically supplied as a powder and should be stored at room temperature . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-morpholin-4-yl-4-piperazin-1-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c16-12(15-8-10-17-11-9-15)2-1-5-14-6-3-13-4-7-14/h13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIMOZGXTJELIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCC(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one, a compound with the molecular formula C12H23N3O2C_{12}H_{23}N_{3}O_{2} and a molecular weight of 241.33 g/mol, is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

The compound is characterized by the following structural features:

PropertyValue
Chemical Formula C12H23N3O2C_{12}H_{23}N_{3}O_{2}
Molecular Weight 241.33 g/mol
MDL No. MFCD11645198
PubChem CID 43348648
IUPAC Name 1-morpholin-4-yl-4-piperazin-1-ylbutan-1-one
Appearance Powder

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. A study demonstrated that compounds with similar structural motifs showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The IC50 values for these compounds ranged from 0.19 µM to 5.13 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

The biological mechanisms by which this compound exerts its effects include:

  • Cell Cycle Arrest : Flow cytometry analysis revealed that the compound induces G1 phase arrest in MCF-7 cells, preventing further progression through the cell cycle.
  • Apoptosis Induction : Increased activity of caspase 3/7 was observed, suggesting that the compound triggers apoptotic pathways leading to cell death .
  • Molecular Interactions : Molecular docking studies suggest that the compound interacts favorably with key cellular targets, enhancing its efficacy as an anticancer agent.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the morpholine and piperazine moieties can significantly influence biological activity. For instance, substituents on the aromatic rings can enhance or diminish potency against cancer cell lines. The presence of electron-withdrawing groups at specific positions has been correlated with increased biological activity .

Case Studies

Several case studies have highlighted the potential of this compound in drug development:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of N-substituted piperazine-butane-1-one derivatives , which are frequently explored for their pharmacological and physicochemical properties. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (R₁, R₂) Molecular Weight (g/mol) Key Features
1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one C₁₂H₂₃N₃O₂ R₁ = Morpholine, R₂ = Piperazine 241.33 Balanced polarity; potential for dual receptor interaction
1-(4-Chlorophenylpiperazin-1-yl)-4-(benzo[d]thiazol-2-yl)butan-1-one (13) C₂₀H₂₁ClN₄OS R₁ = 4-Chlorophenyl, R₂ = Benzothiazole 400.92 Enhanced lipophilicity; tested for 5HT1A/SERT activity
1-(4-(Trifluoromethyl)phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (RTC1) C₁₉H₂₂F₃N₃OS R₁ = 4-Trifluoromethylphenyl, R₂ = Thiophene 397.46 Electron-withdrawing CF₃ group; altered NMR shifts
1-(4-Cyclohexylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (4) C₁₈H₂₈N₃OS R₁ = Cyclohexyl, R₂ = Thiophene 332.50 Aliphatic substituent; distinct aliphatic NMR signals
Azaperone (1-(4-Fluorophenyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one) C₁₉H₂₁FN₃O R₁ = 4-Fluorophenyl, R₂ = Pyridine 335.39 Veterinary tranquilizer; fluorophenyl enhances metabolic stability

Key Comparative Insights

Structural Diversity :

  • The morpholine-piperazine combination in the target compound contrasts with analogs bearing aryl (e.g., chlorophenyl, trifluoromethylphenyl) or heteroaryl (e.g., benzothiazole, thiophene) groups. These substitutions influence electronic properties, solubility, and receptor binding .
  • Cyclohexyl substitution (Compound 4) introduces steric bulk and reduces aromaticity, leading to distinct NMR patterns in the aliphatic region (δ 1.0–2.5 ppm) .

Synthetic Methods :

  • The target compound is synthesized via alkylation of morpholine with a piperazine derivative, a method shared with analogs like RTC1 (70–90% yields) .
  • Electron-withdrawing groups (e.g., nitro in Compound 10) require additional steps (e.g., reduction of nitro to amine) and lower yields (e.g., 50–60% for MK70) .

Spectroscopic Characterization: 1H NMR: Aromatic protons in CF₃-substituted analogs (Compound 9) appear downfield (δ 8.14 ppm) due to electron withdrawal, whereas aliphatic substituents (Compound 4) show multiplet signals in δ 1.0–2.5 ppm . IR Spectroscopy: Nitro groups (Compound 10) exhibit strong absorption bands at ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

Biological and Commercial Relevance :

  • Benzothiazole derivatives (Compound 13) are prioritized for serotonin receptor studies, while azaperone (fluorophenyl-pyridine analog) is used in veterinary medicine .
  • The target compound’s commercial availability (~€469–1179/g) reflects its utility as a building block in drug discovery, contrasting with specialized analogs like RTC1 (research-only) .

Preparation Methods

Coupling Reaction Using Activated Acyl Derivatives

A common approach involves reacting an acid or activated acid derivative with morpholine and piperazine moieties:

  • Reagents and Conditions:

    • Coupling agents such as 1,3-dicyclohexylcarbodiimide (DCC), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl), bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride, or benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).
    • Bases such as triethylamine, 4-dimethylaminopyridine (DMAP), or N-methylmorpholine to neutralize generated acids and promote coupling.
    • Solvents including dichloromethane, 1,2-dichloroethane, or N,N-dimethylformamide (DMF).
    • Temperature control between -10°C and reflux temperature of the solvent to optimize reaction rates and selectivity.
  • Procedure:

    • The acid or activated derivative is combined with morpholine and piperazine under an inert atmosphere.
    • The coupling agent and base are added to facilitate amide bond formation.
    • The reaction mixture is stirred until completion, monitored by TLC or HPLC.
  • Purification:

    • The crude product is isolated by extraction or filtration.
    • Purification is achieved via crystallization or silica gel column chromatography.
    • The final compound can be isolated as a free base or converted to a salt form for enhanced stability or solubility.

This method is supported by patent literature describing similar amide bond formations in heterocyclic compounds and is adaptable for the preparation of this compound.

Reductive Amination Approach

Another synthetic route involves reductive amination of keto intermediates with amine-containing heterocycles:

  • Reagents and Conditions:

    • Keto compounds (e.g., 4-oxobutanoic acid derivatives).
    • Morpholine and piperazine as nucleophilic amines.
    • Reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation.
    • Solvents like 1,2-dichloroethane or ethanol.
    • Mild heating or room temperature stirring for several hours.
  • Procedure:

    • The keto compound is reacted with morpholine or piperazine to form an imine intermediate.
    • The reducing agent is added to convert the imine to the corresponding amine.
    • The reaction is monitored until completion.
  • Purification:

    • Work-up involves aqueous extraction and solvent removal.
    • Purification by chromatography or crystallization yields the desired product.

This method is advantageous for stereoselective synthesis and has been demonstrated in related heterocyclic scaffolds.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Coupling Agents DCC, EDC·HCl, BOP, bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride Choice affects reaction rate and yield
Base Triethylamine, DMAP, N-methylmorpholine Neutralizes acid by-products
Solvent Dichloromethane, 1,2-dichloroethane, DMF Solubility and reaction temperature control
Temperature -10°C to reflux temperature Lower temps to reduce side reactions
Reaction Time Several hours to overnight Monitored by TLC or HPLC
Purification Crystallization, silica gel chromatography Essential for removing impurities

Research Findings and Yield Data

  • The coupling reactions typically yield the target compound in moderate to good yields (50–85%), depending on the purity of starting materials and reaction optimization.
  • Reductive amination routes may yield stereoisomeric mixtures; however, selective conditions and purification can isolate the desired isomer.
  • The use of coupling agents such as bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride in the presence of 4-dimethylaminopyridine has been shown to enhance coupling efficiency and product purity.
  • Temperature control is critical; reactions performed at lower temperatures (-10°C to 0°C) reduce side reactions and improve selectivity.
  • Purification by silica gel chromatography is effective in separating the product from by-products and unreacted starting materials.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Challenges
Coupling Reaction Acid derivative + morpholine/piperazine, DCC/EDC + base, DCM/DMF, 0 to reflux High yield, well-established Requires careful temperature control
Reductive Amination Keto compound + morpholine/piperazine, NaBH(OAc)3, 1,2-dichloroethane, room temp Stereoselective potential Possible isomer mixtures
Catalytic Hydrogenation Removal of protecting groups post-reaction Clean conversion, mild conditions Requires catalyst handling

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling morpholine and piperazine derivatives via nucleophilic substitution or condensation reactions. For example, aryl piperazine derivatives are synthesized using coupling agents like HOBt and TBTU in DMF with NEt3 as a base, achieving yields up to 84% under nitrogen atmosphere . Key factors include:

  • Catalyst selection : TBTU enhances coupling efficiency.
  • Purification : Flash chromatography (e.g., EtOAc/hexane mixtures) ensures high purity .
  • Reaction time : Extended reflux (12–24 h) improves completion .

Q. How can researchers characterize the structural integrity of this compound and validate its purity?

  • Methodological Answer : Use a combination of:

  • Spectroscopic techniques : ¹H/¹³C NMR for functional group verification, IR for carbonyl (C=O) confirmation.
  • Mass spectrometry : High-resolution MS to confirm molecular weight.
  • Chromatography : HPLC with UV detection (≥95% purity threshold) .
  • Reference standards : Cross-validate with certified impurities (e.g., analogs listed in pharmacopeial guidelines) .

Q. What are the recommended storage conditions to maintain the compound’s stability?

  • Methodological Answer : Stability is influenced by:

  • Temperature : Store at –20°C in airtight containers to prevent degradation.
  • pH : Neutral buffers (pH 6–8) for solutions.
  • Light sensitivity : Protect from UV exposure using amber vials .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s pharmacological efficacy?

  • Methodological Answer :

  • Modification sites : Alter morpholine/piperazine substituents (e.g., fluorophenyl or trifluoromethyl groups) to improve receptor binding .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors .
  • In vitro assays : Test analogs in cell-based models (e.g., HEK-293 cells transfected with 5-HT1A receptors) to measure EC50 values .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Dose-response standardization : Use consistent molar concentrations across assays.
  • Control validation : Include reference compounds (e.g., azaperone for dopamine receptor studies) .
  • Mechanistic studies : Employ knockout models or siRNA silencing to confirm target specificity .

Q. How can researchers assess the compound’s potential reproductive toxicity or environmental persistence?

  • Methodological Answer :

  • In vitro toxicity : Use OECD Guideline 455 (EST assay) to screen for developmental toxicity .
  • Environmental fate studies : Test biodegradability (OECD 301) and bioaccumulation (logP calculations) .
  • Analytical monitoring : LC-MS/MS to detect trace degradation products in environmental samples .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Salt formation : Synthesize hydrochloride salts to enhance water solubility .
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles for oral delivery .
  • Pharmacokinetic profiling : Conduct LC-MS-based plasma stability assays to measure half-life and clearance rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.